molecular formula C28H35N3O5S B176594 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate CAS No. 10213-91-9

1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate

Cat. No. B176594
CAS RN: 10213-91-9
M. Wt: 525.7 g/mol
InChI Key: LMBCREWHCDEWPC-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may be responsible for its antipsychotic properties. It has also been shown to modulate the activity of certain neurotransmitters such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate can affect various biochemical and physiological processes. It has been found to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of certain enzymes and ion channels, which may be responsible for its anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate in lab experiments is its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research on 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the safety and efficacy of this compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate involves the reaction of 4-methyl-1-piperazinepropanol with phenothiazine-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with maleic acid to obtain the final product.

Scientific Research Applications

1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antipsychotic, anticonvulsant, and analgesic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

10213-91-9

Product Name

1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate

Molecular Formula

C28H35N3O5S

Molecular Weight

525.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one

InChI

InChI=1S/C24H31N3OS.C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LMBCREWHCDEWPC-BTJKTKAUSA-N

Isomeric SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O

SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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